molecular formula C19H23F3N4O B2998403 1-(4-(Tert-butyl)phenyl)-3-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)urea CAS No. 1421585-37-6

1-(4-(Tert-butyl)phenyl)-3-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)urea

Cat. No.: B2998403
CAS No.: 1421585-37-6
M. Wt: 380.415
InChI Key: CIDAZAPHMZRDIV-UHFFFAOYSA-N
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Description

The compound 1-(4-(tert-butyl)phenyl)-3-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)urea is a urea derivative featuring a tert-butyl-substituted phenyl group and a pyrimidine-containing ethyl chain. Urea-based compounds are widely studied in medicinal and agrochemical research due to their hydrogen-bonding capabilities, which enhance interactions with biological targets. The pyrimidine moiety, substituted with methyl and trifluoromethyl groups, may enhance electronic properties and binding affinity to enzymes or receptors, such as kinases or proteases.

Properties

IUPAC Name

1-(4-tert-butylphenyl)-3-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F3N4O/c1-12-11-15(19(20,21)22)26-16(24-12)9-10-23-17(27)25-14-7-5-13(6-8-14)18(2,3)4/h5-8,11H,9-10H2,1-4H3,(H2,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDAZAPHMZRDIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CCNC(=O)NC2=CC=C(C=C2)C(C)(C)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(Tert-butyl)phenyl)-3-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)urea is a urea derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H22F3N3O\text{C}_{18}\text{H}_{22}\text{F}_{3}\text{N}_{3}\text{O}

This structure features a tert-butyl group, a trifluoromethyl pyrimidine moiety, and a urea linkage, which are critical for its biological activity.

The compound's biological activity is primarily attributed to its interaction with specific molecular targets involved in various pathways. Notably, urea derivatives are known to modulate enzyme activities, including those involved in inflammatory responses and cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of urea derivatives. For instance, similar compounds have shown efficacy in inhibiting tumor cell proliferation in vitro and in vivo. A comparative study indicated that modifications in the urea structure can significantly enhance anticancer activity, with IC50 values observed in the nanomolar range for certain derivatives .

Inhibition of Enzymatic Activity

Research has demonstrated that compounds with structural similarities to This compound exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and soluble epoxide hydrolase (sEH). For example, a related study reported that biarylpyrazole ureas showed improved potency against sEH when methylene groups were introduced between the pharmacophores .

Study 1: Antiepileptic Activity

A case study investigating the anticonvulsant properties of related urea compounds found significant protective effects against seizures induced by pentylenetetrazol (PTZ). The study reported that certain urea derivatives provided up to 80% protection at a dosage of 25 mg/kg, suggesting that structural modifications can enhance therapeutic efficacy .

Study 2: Inflammatory Response Modulation

Another study focused on the anti-inflammatory effects of similar urea derivatives. The findings indicated that these compounds could inhibit tumor necrosis factor-alpha (TNFα) production in lipopolysaccharide-stimulated THP-1 cells, demonstrating their potential as anti-inflammatory agents .

Data Table: Biological Activity Overview

Biological Activity Effect Reference
AnticancerInhibition of tumor cell proliferation
Enzyme InhibitionCOX and sEH inhibition
Antiepileptic80% seizure protection at 25 mg/kg
Anti-inflammatoryTNFα inhibition

Comparison with Similar Compounds

Urea Derivatives with Heterocyclic Substituents

Key Compounds :

1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea (8j)

1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea (8k)

Structural and Synthetic Comparison ():

Compound Molecular Weight (g/mol) Yield (%) Key Substituents
Main Compound (Hypothetical) ~419 N/A Pyrimidine (CF₃, CH₃), tert-butyl phenyl
8j 412.1 52.7 Thiazole (ClCH₂), trifluoromethyl phenyl
8k 446.0 55.6 Thiazole (ClCH₂), Cl/CF₃ phenyl
  • Structural Differences: The main compound’s pyrimidine ring is replaced with a thiazole in 8j/8k. Thiazoles are sulfur-containing heterocycles that may alter electronic properties and binding modes compared to pyrimidines.
  • Synthetic Insights :

    • Yields for 8j/8k (~52–56%) suggest moderate efficiency in their synthesis. The main compound’s yield is unspecified but may benefit from optimized coupling strategies for pyrimidine-ethyl linkages.

Complex Spirocyclic and Polyfluorinated Ureas

Key Compounds :

tert-butyl (2S)-2-[[2,3-difluoro-4-[[...]carbamoyl]-5,6-diazaspiro[3.5]non-8-en-6-yl]methyl]pyrrolidine-1-carboxylate ()

2-[...]acetic acid tert-butyl ester ()

Key Data :

Compound Molecular Weight (g/mol) LCMS (m/z) Key Features
Main Compound ~419 N/A Linear urea, pyrimidine, tert-butyl
Compound ~757 757 [M+H]⁺ Spirocyclic, polyfluorinated, tert-butyl ester
Compound ~757 757 [M+H]⁺ Diazaspiro core, trifluoromethyl pyridine
  • Structural Complexity :

    • The spirocyclic and polyfluorinated structures in exhibit higher molecular weights (~757 vs. ~419) and complexity, which may reduce synthetic accessibility compared to the main compound.
    • The tert-butyl ester in these compounds serves as a protective group, whereas the main compound’s tert-butyl is integral to its pharmacophore.
  • Functional Implications :

    • The diazaspiro and pyridine motifs in could enhance binding to hydrophobic pockets in targets like proteases or kinases. However, their larger size may limit bioavailability.

Ureas with Pyrrolo-Triazine and Morpholine Substituents

Key Compounds ():

1-(4-(4-Amino-6-(methoxymethyl)-7-(morpholinomethyl)pyrrolo[2,1-f][1,2,4]triazin-5-yl)-2-fluorophenyl)-3-(2-fluoro-5-(trifluoromethyl)phenyl)urea

N-(2-(Dimethylamino)ethyl)-1-(3-((4-((2-methyl-1H-indol-5-yl)oxy)pyrimidin-2-yl)amino)phenyl)methanesulfonamide

Comparison Highlights :

  • Substituent Diversity: The pyrrolo-triazine and morpholine groups in compounds introduce polar and hydrogen-bonding functionalities absent in the main compound. These groups may improve solubility but reduce passive diffusion.
  • Purity and Synthesis :
    • High purity (98–99+%) in compounds indicates robust purification protocols, which could be relevant for the main compound’s synthetic optimization.

Data Table: Comparative Overview

Compound Type Example Molecular Weight Key Features Potential Advantages
Pyrimidine-Urea Main Compound ~419 tert-butyl, CF₃-pyrimidine Balance of size and hydrophobicity
Thiazole-Urea 8j/8k () 412–446 ClCH₂-thiazole, CF₃-phenyl Moderate synthetic yield
Spirocyclic-Urea ~757 Diazaspiro, polyfluorinated High target specificity
Polar-Urea ~600–700 Morpholine, pyrrolo-triazine Enhanced solubility

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